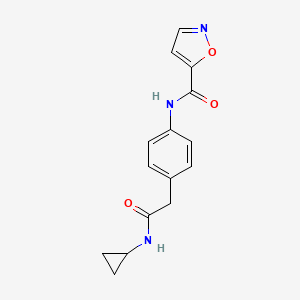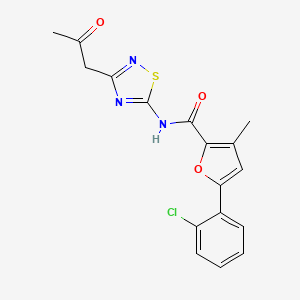![molecular formula C7H5N3O3 B2576045 8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid CAS No. 2567504-22-5](/img/structure/B2576045.png)
8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid is a heterocyclic compound with the following chemical structure: . It belongs to the imidazo[1,5-a]pyrazine class and has a molecular weight of 179.14 g/mol .
Molecular Structure Analysis
The molecular structure consists of an imidazo[1,5-a]pyrazine core with a carboxylic acid group at the 5-position. The presence of the oxo (carbonyl) group at the 8-position contributes to its reactivity and biological properties .
Scientific Research Applications
Synthesis and Biological Activity
8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid derivatives exhibit diverse biological activities, highlighted by their synthesis for specific therapeutic potentials. For instance, certain derivatives have been evaluated for their anti-inflammatory and analgesic activities, demonstrating significant potency comparable to indomethacin, a standard anti-inflammatory drug. These compounds' structures were supported by NMR spectral data, and their biological activities were assessed through in vivo evaluations, revealing compounds with notable anti-inflammatory and analgesic properties (Abignente et al., 1993).
Anticonvulsant Properties
Another research avenue for this compound derivatives involves the synthesis of compounds with potent affinities and antagonist properties at the ionotropic AMPA receptor. These derivatives have displayed anticonvulsant properties in models of electrically and sound-induced convulsions in mice, suggesting their potential for treating epilepsy and related disorders. The ability of these compounds to penetrate the brain and exhibit anticonvulsant properties after various administration routes underscores their therapeutic potential (Mignani et al., 2000).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial activities of this compound derivatives have also been explored. Compounds synthesized from this chemical scaffold have been evaluated against a range of Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial activity. This highlights the compound's versatility and potential in developing new antimicrobial agents to combat resistant bacterial strains (Bildirici et al., 2007).
Antioxidant Properties
Moreover, certain imidazo[1,2-a]pyrazine derivatives, including those related to this compound, have been synthesized and evaluated for their antioxidant activity. These studies aim to explore the compound's capacity to scavenge free radicals and act as effective antioxidants, providing a basis for further research into their potential therapeutic applications in diseases associated with oxidative stress (Jyothi & Madhavi, 2019).
Properties
IUPAC Name |
8-oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-8-3-10(4)5(2-9-6)7(12)13/h1-3H,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKNKFUGDIBHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NC=C2C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567504-22-5 |
Source


|
| Record name | 8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)
![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)
![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)


![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)
